molecular formula C17H18ClN3O3S B5255916 1-[(4-chlorophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)prolinamide

1-[(4-chlorophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)prolinamide

Cat. No.: B5255916
M. Wt: 379.9 g/mol
InChI Key: XEKPOWPTFPXIQI-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)prolinamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a prolinamide backbone with a 4-chlorophenylsulfonyl group and a pyridin-3-ylmethyl substituent. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)prolinamide typically involves multiple steps, including the formation of the prolinamide backbone and the introduction of the 4-chlorophenylsulfonyl and pyridin-3-ylmethyl groups. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial production methods may involve optimizing reaction conditions to increase yield and purity, as well as scaling up the process to meet commercial demands. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

1-[(4-Chlorophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)prolinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring or the sulfonyl group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Chlorophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)prolinamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)prolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds to 1-[(4-chlorophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)prolinamide include other sulfonyl-containing prolinamides and pyridine derivatives These compounds may share similar chemical properties but differ in their biological activities and applications

Some similar compounds include:

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3S/c18-14-5-7-15(8-6-14)25(23,24)21-10-2-4-16(21)17(22)20-12-13-3-1-9-19-11-13/h1,3,5-9,11,16H,2,4,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKPOWPTFPXIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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